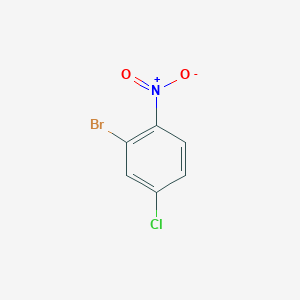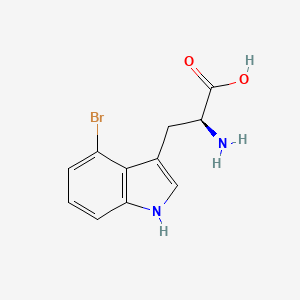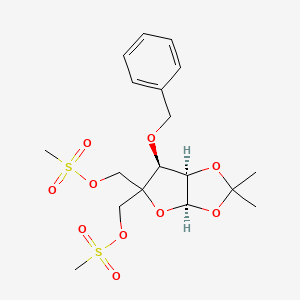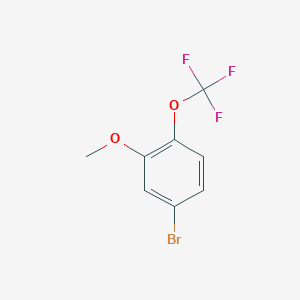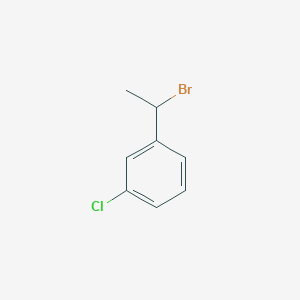
1-(1-Bromoethyl)-3-chlorobenzene
Overview
Description
1-(1-Bromoethyl)-3-chlorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, similar compounds have been studied for their various properties and reactivities. For instance, 1-bromo-4-chlorobenzene and 1-bromo-2,3-dichlorobenzene are closely related compounds that have been analyzed for their vibrational frequencies, molecular structures, and electronic properties . These studies provide insights into the behavior of halogenated benzenes, which can be extrapolated to understand the characteristics of this compound.
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex and often requires specific conditions for halogenation. A related synthesis approach is seen in the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes . Although this does not directly describe the synthesis of this compound, it highlights the use of halogenated precursors and catalysts to achieve regioselective synthesis of halogenated aromatic compounds.
Molecular Structure Analysis
The molecular structure of halogenated benzenes has been a subject of interest in several studies. For example, the crystal structure of para-bromochlorobenzene has been investigated, revealing insights into the arrangement of halogen atoms within the crystal lattice . Similarly, the molecular structure of chlorobenzene and bromobenzene has been derived from NMR spectroscopy, providing information on the phenyl ring and the influence of halogen substitution . These findings are relevant to understanding the molecular structure of this compound.
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions, including Diels-Alder and cross-coupling reactions, as demonstrated by the diene products of a gold-catalyzed synthesis . Additionally, dissociative electron attachment to halogenated benzenes has been studied, showing the formation of halide anions and the influence of temperature on these processes . These studies suggest that this compound could also engage in similar reactions, with its reactivity potentially influenced by the presence of both bromine and chlorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by their molecular structure and the nature of the halogen atoms present. For instance, chlorobenzene and bromobenzene have been found to be isomorphous and show complete solid-state solubility, which is significant for applications such as phase change materials for temperature control . The vibrational spectroscopy and computational studies of halogenated benzenes provide detailed information on their IR and Raman spectra, molecular geometry, and electronic properties . These properties are crucial for understanding the behavior of this compound in various environments and its potential applications.
Scientific Research Applications
Electron Attachment Studies
1-(1-Bromoethyl)-3-chlorobenzene has been studied for its behavior under dissociative electron attachment (DEA). Research by Mahmoodi-Darian et al. (2010) explored DEA in 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, revealing that these compounds form fragment anions such as Cl− and Br−. The study emphasized the temperature effect on ion yields, suggesting applications in understanding molecular electron interactions and thermodynamics (Mahmoodi-Darian et al., 2010).
Solubility in Aqueous Solutions
Understanding the solubility of chemicals like this compound is crucial for its applications in various fields, including pharmaceuticals. Jiang et al. (2013) measured its solubility in aqueous ethanol solutions. The study provides essential data for its purification by crystallization, which is significant in manufacturing processes (Jiang et al., 2013).
Adsorption Characteristics
The adsorption properties of compounds containing chlorobenzene and bromobenzene, closely related to this compound, have been studied. Handa et al. (1974) investigated the adsorption of binary liquid mixtures on silica gel, including chlorobenzene and bromobenzene. This research aids in understanding the intermolecular interactions and potential applications in separation processes and materials science (Handa et al., 1974).
Electrochemical Synthesis Applications
The electrochemical behaviors of halogenated compounds like chlorobenzene are critical for synthetic applications. Rala (2019) conducted electrochemical reactions of chlorobenzene, resulting in organoantimony compounds. These findings are pivotal in the development of new synthetic pathways and materials (Rala, 2019).
Phase Change Material Properties
The study of phase change materials (PCMs) is essential for thermal storage applications. Michaud et al. (1996) investigated chlorobenzene and bromobenzene alloys as PCMs for cold storage applications. Their research highlights the potential use of such compounds in precise temperature control (Michaud et al., 1996).
Spectroscopic Analysis
Understanding the vibrational properties of halogenated benzene compounds is crucial for various analytical applications. Udayakumar et al. (2011) studied 1-bromo-4-chlorobenzene using FT-IR and FT-Raman spectroscopy. These studies are critical for characterizing molecular structures and interactions in fields like material science and chemistry (Udayakumar et al., 2011).
NMR Spectroscopy in Liquid Crystalline Phase
NMR spectroscopy is a powerful tool in structural analysis. Jacobsen and Schaumburg (1977) obtained 1H and 2H NMR spectra of chlorobenzene in a liquid crystalline phase, providing insights into its molecular structure. This research is vital in the field of molecular characterization and material science (Jacobsen & Schaumburg, 1977).
Mechanism of Action
Mode of Action
The mode of action of 1-(1-Bromoethyl)-3-chlorobenzene is likely to involve nucleophilic substitution reactions, specifically the S_N2 mechanism . In this mechanism, a nucleophile (a molecule that donates an electron pair) approaches the electrophilic carbon atom from the back side, opposite to the direction that the leaving group (bromine in this case) leaves . The new bond formation and the old bond breaking occur simultaneously .
Biochemical Pathways
It’s plausible that it could participate in reactions involving the opening of epoxide rings . These reactions can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and the reaction conditions .
Pharmacokinetics
Based on its chemical structure, it is likely to be soluble in alcohol, ether, and benzene . This suggests that it could be absorbed and distributed in the body through these solvents. Its metabolism and excretion would likely involve enzymatic processes that modify its structure to make it more water-soluble, facilitating its elimination from the body.
Result of Action
Based on its potential involvement in nucleophilic substitution reactions and epoxide ring-opening reactions, it could potentially lead to the formation of new compounds within the body .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other chemicals, pH, temperature, and the specific biological environment within the body. For instance, the presence of a strong base could facilitate its participation in S_N2 reactions .
Safety and Hazards
properties
IUPAC Name |
1-(1-bromoethyl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMHOIORCMJXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432834 | |
| Record name | 1-(1-bromoethyl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65130-47-4 | |
| Record name | 1-(1-bromoethyl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-bromoethyl)-3-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


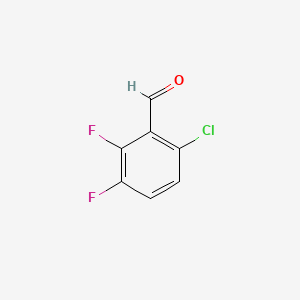
![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)
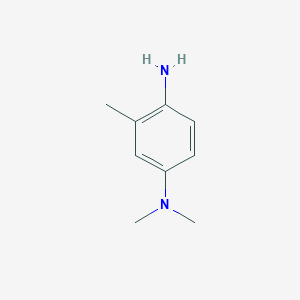
![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)
